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molecular formula C8H11ClN2O B7816058 2-tert-Butoxy-6-chloropyrazine

2-tert-Butoxy-6-chloropyrazine

Cat. No. B7816058
M. Wt: 186.64 g/mol
InChI Key: JIZAUJWQTRWWQL-UHFFFAOYSA-N
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Patent
US07915274B2

Procedure details

After dissolving 3.00 g of 2,6-dichloropyrazine in 40 ml of tetrahydrofuran, 2.26 g of potassium tert-butoxide was added and the mixture was stirred for 5.5 hours at room temperature. The reaction solution was distilled off under reduced pressure, ethyl acetate was added to the residue and filtration was performed with NH silica gel and silica gel. The solvent was distilled off under reduced pressure to obtain the title compound (3.38 g, 90% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH3:9][C:10]([CH3:13])([O-:12])[CH3:11].[K+]>O1CCCC1>[C:10]([O:12][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1)([CH3:13])([CH3:11])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
2.26 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue and filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=NC(=CN=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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